

## Application Notes and Protocols for In Vivo Administration of SRT2104 in Mice

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of SRT2104, a selective SIRT1 activator, in mouse models. The information is compiled from various studies to assist in the design and execution of pre-clinical research.

### Introduction

SRT2104 is a synthetic small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2][3] SIRT1 is a key regulator of various cellular processes, including metabolism, inflammation, and aging.[4][5][6] SRT2104 has been investigated for its therapeutic potential in a range of diseases, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions.[2][7][8] Preclinical studies in mice have demonstrated that SRT2104 can extend lifespan, improve healthspan, and show efficacy in models of Huntington's disease, Duchenne muscular dystrophy, and diabetes.[1][2][7][9]

### **Data Presentation**

## Table 1: Summary of SRT2104 In Vivo Administration Protocols in Mice



| Mouse<br>Model                                            | Administratio<br>n Route           | Dosage                                                  | Treatment<br>Duration         | Key Findings                                                                                                     | Reference |
|-----------------------------------------------------------|------------------------------------|---------------------------------------------------------|-------------------------------|------------------------------------------------------------------------------------------------------------------|-----------|
| C57BL/6J<br>(male, 6<br>months old)                       | Oral<br>(supplemente<br>d in diet) | ~100 mg/kg<br>bodyweight/d<br>ay (1.33 g/kg<br>of chow) | Remainder of<br>their lives   | Increased mean and maximum lifespan, improved motor coordination and bone mineral density, reduced inflammation. | [1]       |
| N171-82Q<br>HD mice (6<br>weeks old)                      | Oral<br>(supplemente<br>d in diet) | 0.5%<br>SRT2104 in<br>diet                              | Until the end<br>of the study | Improved motor function, extended survival, attenuated brain atrophy.                                            | [7]       |
| mdx mice (Duchenne muscular dystrophy model, 8 weeks old) | Oral<br>(supplemente<br>d in diet) | ~100 mg/kg<br>bodyweight/d<br>ay (1.33 g/kg<br>of chow) | 12 weeks                      | Improved muscle performance, reduced muscle damage.                                                              | [9]       |
| C57BL/6<br>mice (diabetic<br>model)                       | Oral<br>(supplemente<br>d in diet) | 100<br>mg/kg/day                                        | 24 weeks                      | Increased aortic SIRT1 protein levels, alleviated endothelial dysfunction.                                       | [8]       |



| C57BL/6<br>mice<br>(endotoxemia<br>model)                | Intraperitonea<br>I (i.p.)<br>injection | 25 mg/kg      | Acute (single<br>dose) | Suppressed LPS-induced inflammatory lung injury, improved survival.             | [10]     |
|----------------------------------------------------------|-----------------------------------------|---------------|------------------------|---------------------------------------------------------------------------------|----------|
| Murine<br>ischemia/rep<br>erfusion (I/R)<br>injury model | Intravitreal<br>injection               | Not specified | Acute (single<br>dose) | Upregulated SIRT1 protein expression, protected retinal structure and function. | [11][12] |

**Table 2: Pharmacokinetic and Efficacy Data of SRT2104** in Mice



| Parameter                          | Mouse Model         | Dosage                         | Value                      | Reference |
|------------------------------------|---------------------|--------------------------------|----------------------------|-----------|
| Serum Concentration (morning)      | C57BL/6J            | ~100 mg/kg/day<br>(in diet)    | 261.8 ± 27.0<br>ng/mL      | [1]       |
| Serum Concentration (evening)      | C57BL/6J            | ~100 mg/kg/day<br>(in diet)    | 435.7 ± 75.6<br>ng/mL      | [1]       |
| Brain<br>Concentration             | N171-82Q HD<br>mice | 0.5% in diet (for<br>6 months) | 2.23 ± 0.61<br>μmol/L      | [7]       |
| Mean Lifespan<br>Increase          | C57BL/6J            | ~100 mg/kg/day<br>(in diet)    | 9.7%                       | [1]       |
| Maximum<br>Lifespan<br>Increase    | C57BL/6J            | ~100 mg/kg/day<br>(in diet)    | 4.9%                       | [1]       |
| Reduction in Fasting Blood Glucose | C57BL/6J            | ~100 mg/kg/day<br>(in diet)    | Significant reduction      | [1]       |
| Reduction in<br>Serum TNF-α        | C57BL/6J            | ~100 mg/kg/day<br>(in diet)    | From 6.1 to 3.9 pg/mL      | [1]       |
| Reduction in<br>Serum MCP-1        | C57BL/6J            | ~100 mg/kg/day<br>(in diet)    | From 72.0 to<br>47.9 pg/mL | [1]       |

### **Experimental Protocols**

# Protocol 1: Chronic Oral Administration of SRT2104 in Diet for Longevity and Healthspan Studies

Objective: To assess the long-term effects of SRT2104 on lifespan and healthspan in mice.

#### Materials:

• C57BL/6J mice (e.g., 6 months old)



- Standard rodent chow (e.g., AIN-93G)
- SRT2104 compound
- · Diet formulation equipment

#### Procedure:

- Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the start of the experiment.
- Group Allocation: Randomly assign mice to a control group and an SRT2104 treatment group.
- Diet Preparation:
  - For the treatment group, supplement the standard chow with SRT2104 to achieve the target daily dose. For a dose of approximately 100 mg/kg bodyweight/day, this corresponds to about 1.33 g of SRT2104 per kg of chow.[1][9]
  - The control group receives the standard, unsupplemented chow.
- Administration: Provide the respective diets and water ad libitum for the entire duration of the study (i.e., for the remainder of the animals' lives).
- · Monitoring:
  - Monitor food consumption and body weight regularly (e.g., weekly).
  - Perform health checks and monitor for any signs of toxicity.
  - Conduct functional assessments at regular intervals (e.g., motor coordination tests, metabolic assessments).
- Data Collection and Analysis:
  - Record the date of death for each mouse to determine lifespan.



- Collect blood samples periodically to measure serum levels of SRT2104 and various biomarkers (e.g., inflammatory cytokines, metabolic markers).
- At the end of the study or at specified time points, sacrifice a subset of animals for tissue collection and further analysis (e.g., histology, gene expression).

## Protocol 2: Acute Intraperitoneal Administration of SRT2104 for Anti-inflammatory Studies

Objective: To evaluate the acute anti-inflammatory effects of SRT2104 in a mouse model of endotoxemia.

#### Materials:

- C57BL/6 mice
- SRT2104 compound
- Vehicle (e.g., DMSO, saline)
- Lipopolysaccharide (LPS)
- Syringes and needles for injection

#### Procedure:

- Animal Acclimation: Acclimate mice to the housing conditions for at least one week.
- SRT2104 Preparation: Dissolve SRT2104 in a suitable vehicle to the desired concentration (e.g., for a 25 mg/kg dose).
- Administration:
  - Administer SRT2104 (or vehicle for the control group) via intraperitoneal (i.p.) injection.
- Induction of Inflammation: After a specified time (e.g., 30 minutes), induce systemic inflammation by i.p. injection of LPS.[10]



- Monitoring and Sample Collection:
  - Monitor the mice for signs of endotoxic shock.
  - At a predetermined time point post-LPS injection (e.g., 8 hours), sacrifice the mice.[10]
  - Collect blood and tissues (e.g., lungs) for analysis of inflammatory markers (e.g., cytokines, MPO levels).[10]
- Data Analysis: Compare the levels of inflammatory markers between the SRT2104-treated group and the control group to assess the anti-inflammatory effect.

# Visualizations Signaling Pathway of SRT2104 Action









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. SRT2104 extends survival of male mice on a standard diet and preserves bone and muscle mass PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SRT2104 extends survival of male mice on a standard diet and preserves bone and muscle mass PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis | PLOS One [journals.plos.org]
- 5. Frontiers | Human Sirtuin Regulators: The "Success" Stories [frontiersin.org]
- 6. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirtuin 1 activator SRT2104 protects Huntington's disease mice PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging roles of SIRT1 activator, SRT2104, in disease treatment PMC [pmc.ncbi.nlm.nih.gov]
- 9. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Sirtuin 1 activator alleviated lethal inflammatory injury via promotion of autophagic degradation of pyruvate kinase M2 [frontiersin.org]
- 11. Neuroprotection of SRT2104 in Murine Ischemia/Reperfusion Injury Through the Enhancement of Sirt1-Mediated Deacetylation PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Administration of SRT2104 in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681106#srt-2104-in-vivo-administration-protocol-formice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com